N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(3-hydroxy-2-pyridinyl)urea
Overview
Description
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(3-hydroxy-2-pyridinyl)urea is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14845513 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
The compound is part of a broader category of ureas that have found applications in organic synthesis, such as facilitating Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is significant due to its good yields, absence of racemization, and compatibility with common protecting groups. It represents an environmentally friendly and cost-effective method due to the recyclability of byproducts (Kishore Thalluri et al., 2014).
Antimicrobial Activity
Research has explored the synthesis of derivatives within the same chemical family, demonstrating antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. These studies provide a foundation for the development of new antibacterial and antifungal agents, highlighting the therapeutic potential of such compounds (Pratibha Sharma et al., 2004; P. V. G. Reddy et al., 2003).
Supramolecular Chemistry
In supramolecular chemistry, compounds within this chemical family have been utilized to form soluble supramolecular polymers based on urea compounds. This involves intermolecular hydrogen bonding and has implications for the design of new materials with specific functionalities (S. Boileau et al., 2000).
Additional Insights
Further studies have involved the synthesis and evaluation of related compounds for their potential as enzyme inhibitors, highlighting the chemical versatility and biological relevance of this compound class (J. Vidaluc et al., 1995). Moreover, investigations into the synthesis of carbocyclic analogs of uracil nucleosides provide insights into the utility of similar ureas in nucleoside chemistry, demonstrating their potential in the synthesis of bioactive molecules (Y. Shealy et al., 1976).
Properties
IUPAC Name |
1-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-(3-hydroxypyridin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-12-2-1-7-19-15(12)21-18(26)20-8-9-22-16(24)13-10-3-4-11(6-5-10)14(13)17(22)25/h1-4,7,10-11,13-14,23H,5-6,8-9H2,(H2,19,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNAMYHIPLICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CCNC(=O)NC4=C(C=CC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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